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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published in vivo results for AZD0233,

a novel CX3CR1 antagonist, against its predecessor, AZD8797, and other therapeutic

modalities for dilated cardiomyopathy (DCM). The data presented is intended to assist

researchers in evaluating the potential of AZD0233 and in the design of future pre-clinical and

clinical studies.

Executive Summary
AZD0233 is an orally available, selective allosteric modulator of the C-X3-C motif chemokine

receptor 1 (CX3CR1) in development by AstraZeneca for the treatment of dilated

cardiomyopathy.[1][2] Preclinical studies in a murine model of DCM have demonstrated that

AZD0233 can improve cardiac function, reduce cardiac inflammation, and decrease myocardial

fibrosis.[2] Compared to its predecessor, AZD-8797, AZD0233 exhibits improved

physicochemical properties, metabolic stability, and a better toxicity profile.[3] While direct

comparative in vivo studies in a DCM model are not publicly available, this guide consolidates

existing data to facilitate an objective assessment.
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Parameter Vehicle
AZD0233 (100
mg/kg)

Duration of
Treatment

p-value

Change in Left

Ventricular

Ejection Fraction

(percentage

units)

- +7.1 ± 1.5 4 weeks <0.001

CD11b+ Ly6Chi

Inflammatory

Monocytes in

Myocardium (%)

1.31 ± 0.19 0.90 ± 0.10 4 weeks <0.05

Relative

Reduction in

CX3CR1+

Leukocytes in

Myocardium (%)

- 48.6 ± 21.3 8 weeks <0.05

Myocardial

Fibrosis (%)
6.1 ± 2.6 3.6 ± 1.7 8 weeks <0.01

Data sourced from an abstract presented at the American Heart Association Scientific Sessions

2025.[2]

In Vivo Pharmacokinetics of AZD0233
Species

Clearance
(mL/min/kg)

Bioavailability (%)
Volume of
Distribution (L/kg)

Mouse 17 62 1.6

Rat 8.3 66 1.0

Dog 2.8 100 0.4

Data sourced from a presentation at the American Chemical Society Fall National Meeting

2025.[3]
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In Vivo Efficacy of AZD8797 in a Murine Model of
Cardiac Hypertrophy

Treatment Outcome

AZD8797 Significant reduction of cardiac hypertrophy.

AZD8797

Reduced expression of hypertrophic marker

genes (Nppa, Nppb) and profibrotic genes

(Tgfb1, Col1a1).

This study was conducted in a transverse aortic constriction (TAC) model of cardiac

hypertrophy, not a DCM model.[4]

Experimental Protocols
AZD0233 in a Murine Model of Dilated Cardiomyopathy
Animal Model: The study utilized the muscle LIM protein knock-out (MLP-KO) mouse model,

which spontaneously develops a phenotype of dilated cardiomyopathy.[2]

Treatment: AZD0233 was administered orally at a dose of 100 mg/kg.[2]

Duration: The efficacy of AZD0233 was assessed after 4 and 8 weeks of treatment.[2]

Key Assessments:

Cardiac Function: Left ventricular ejection fraction was measured by echocardiography.[2]

Immunophenotyping: Myocardial tissue was analyzed by flow cytometry to quantify

inflammatory monocyte populations (CD11b+ Ly6Chi).[2]

Histology: Myocardial sections were stained with Picrosirius Red to assess fibrosis and

analyzed by immunohistochemistry for CX3CR1+ leukocytes.[2]

Transcriptomics: Single nucleus RNA-sequencing was performed to analyze gene

expression changes in different cardiac cell populations.[2]
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Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of AZD0233 in mitigating dilated cardiomyopathy.
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Animal Model & Treatment
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Caption: Experimental workflow for evaluating AZD0233 in a DCM mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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